molecular formula C30H31NO4 B3066788 7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one CAS No. 893772-52-6

7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one

Cat. No.: B3066788
CAS No.: 893772-52-6
M. Wt: 469.6 g/mol
InChI Key: WNBIWJCXNHORGV-UHFFFAOYSA-N
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Description

7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its tetrahydrobenz[c]acridinone core, which is substituted with a methoxyphenyl group and an oxoisobutoxy group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The methoxy and oxoisobutoxy groups can undergo substitution reactions, where these groups are replaced by other functional groups under suitable conditions.

    Hydrolysis: The ester linkage in the oxoisobutoxy group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer agent due to its structural similarity to other known anticancer compounds.

    Industry: It may be used in the development of new materials and chemical products, leveraging its distinct chemical properties.

Mechanism of Action

The mechanism of action of 7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of its use. For instance, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

When compared to similar compounds, 7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

[4-(10,10-dimethyl-8-oxo-7,9,11,12-tetrahydrobenzo[c]acridin-7-yl)-2-methoxyphenyl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4/c1-17(2)29(33)35-24-13-11-19(14-25(24)34-5)26-21-12-10-18-8-6-7-9-20(18)28(21)31-22-15-30(3,4)16-23(32)27(22)26/h6-14,17,26,31H,15-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBIWJCXNHORGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CC(C5)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415470
Record name 7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893772-52-6
Record name 7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one
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7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one
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7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one
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7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one
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7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one
Reactant of Route 6
7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one

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